2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
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Overview
Description
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a white crystalline solid that is soluble in water and organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form its hydrochloride salt . The specific reaction conditions and steps can vary depending on the laboratory setup, but generally, the reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives .
Scientific Research Applications
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine, given its full substitution of d-amphetamine in rodent studies .
Comparison with Similar Compounds
2-Aminotetralin: This compound shares a similar structure and has been shown to inhibit the reuptake of serotonin and norepinephrine.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis.
Uniqueness: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific chemical structure and its ability to act on multiple neurotransmitter systems, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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